molecular formula C9H23NO3Si B1589696 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- CAS No. 227085-51-0

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-

Cat. No.: B1589696
CAS No.: 227085-51-0
M. Wt: 221.37 g/mol
InChI Key: FRDNYWXDODPUJV-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The systematic IUPAC name N-ethyl-2-methyl-3-trimethoxysilylpropan-1-amine reflects its structural features:

  • Root chain : Propan-1-amine (3-carbon amine backbone).
  • Substituents :
    • N-ethyl group at the primary amine position.
    • 2-methyl branch on the central carbon.
    • 3-trimethoxysilyl group (-Si(OCH₃)₃) at the terminal carbon.

This nomenclature adheres to IUPAC priority rules, where the silyl group is treated as a substituent. The molecular formula C₉H₂₃NO₃Si (molecular weight: 221.37 g/mol) confirms the presence of nine carbons, three methoxy groups, and one silicon atom.

Property Value Source
Molecular Formula C₉H₂₃NO₃Si PubChem
Molecular Weight 221.37 g/mol Gelest
Boiling Point 95°C at 10 mmHg CymitQuimica

CAS Registry and Alternative Identifiers

The compound has multiple identifiers:

  • Primary CAS : 227085-51-0.
  • Deprecated CAS : 393556-07-5.
  • EC Numbers : 437-720-3 (active), 607-140-7 (supplementary).
  • Vendor Codes :
    • Gelest: SIE4886.0.
    • ABcr: AB134451.
  • Synonym : A-Link 15, used commercially as a surfactant and adhesion promoter.

Properties

IUPAC Name

N-ethyl-2-methyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO3Si/c1-6-10-7-9(2)8-14(11-3,12-4)13-5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDNYWXDODPUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889141
Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Molecular Weight

221.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227085-51-0
Record name A-Link 15
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227085-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Record name N-ethyl-3-trimethoxysilyl-2-methyl-propanamine
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Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- typically follows one of these main approaches:

These methods focus on attaching the trimethoxysilyl group to a functionalized propanamine backbone while preserving the amine and alkyl substitutions.

Nucleophilic Substitution Method

This method involves the reaction of a haloalkylsilane, such as 3-chloropropyltrimethoxysilane, with an ethylmethyl-substituted amine nucleophile. The nucleophilic amine attacks the alkyl halide carbon, displacing the halide and forming the desired silane-amine compound.

Typical Reaction Conditions:

  • Reactants: 3-chloropropyltrimethoxysilane and N-ethyl-2-methylpropanamine or related amine.
  • Solvent: Anhydrous solvents such as toluene or tetrahydrofuran (THF) to prevent premature hydrolysis of the trimethoxysilyl group.
  • Temperature: Moderate heating, generally 40–60°C, to optimize reaction rate and minimize byproduct formation.
  • Catalysts: Bases such as triethylamine may be added to scavenge HCl formed during substitution, improving yield.
  • Stoichiometry: Slight excess of amine (e.g., 1:1.2 silane to amine molar ratio) ensures complete substitution.

Post-Reaction Processing:

  • Purification by vacuum distillation or column chromatography (silica gel with ethyl acetate/hexane eluent) removes unreacted starting materials and byproducts.
  • Drying under inert atmosphere and storage under anhydrous conditions are critical due to the moisture sensitivity of the silane group.

Silane-Amine Coupling via Hydrosilylation

An alternative synthetic approach involves hydrosilylation of an allyl or vinyl-substituted amine with trimethoxysilane catalyzed by transition metal complexes (e.g., platinum catalysts). This method allows direct addition of the Si-H bond across a C=C bond in the amine precursor.

Key Features:

  • Catalysts: Platinum complexes such as Karstedt’s catalyst.
  • Reaction Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere.
  • Advantages: High regioselectivity and yields; avoids use of halogenated intermediates.
  • Limitations: Requires availability of suitable unsaturated amine precursors.

Research Findings and Optimization

  • Reactivity and Stability: The trimethoxysilyl group hydrolyzes faster than triethoxysilyl analogs, necessitating strict moisture control during synthesis and storage.
  • Thermal Stability: The compound decomposes at approximately 220°C, indicating moderate thermal robustness suitable for polymer processing.
  • Catalyst Use: Tin-based catalysts (e.g., dibutyltin dilaurate) are sometimes employed in polymerization steps involving alkoxysilanes but are less common in the initial silane-amine synthesis.
  • Reaction Efficiency: Microwave-assisted synthesis and catalytic base addition can reduce reaction time and improve yields in nucleophilic substitution routes.

Data Tables Summarizing Preparation Aspects

Parameter Description / Value Notes
Starting Materials 3-chloropropyltrimethoxysilane, N-ethyl-2-methylpropanamine Commercially available or synthesized in-house
Solvents Anhydrous toluene, THF Prevents silane hydrolysis
Temperature Range 40–60°C Balances reaction rate and byproduct formation
Catalysts/Additives Triethylamine (base), sometimes tin catalysts Scavenges HCl, improves yield
Purification Techniques Vacuum distillation, silica gel chromatography Removes unreacted materials and impurities
Storage Conditions Anhydrous, -20°C preferred High moisture sensitivity of trimethoxysilyl group
Hydrolysis Sensitivity Reacts slowly but significantly with moisture (rating 7/10) Requires dry handling

Summary of Preparation Method Comparison

Method Advantages Disadvantages Typical Yield Notes
Nucleophilic substitution Straightforward, uses accessible reactants Requires moisture control, moderate temp 70–85% Most common industrial method
Hydrosilylation High regioselectivity, mild conditions Requires unsaturated amine precursors 80–90% Catalyst cost and availability may limit use
Direct coupling with catalysts Potential for polymer synthesis integration More complex reaction setup Variable Used in advanced polymer applications

Analytical Techniques for Verification

To confirm successful synthesis and purity, the following analytical methods are employed:

Chemical Reactions Analysis

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis, forming silanols (Si-OH) and methanol (CH3OH) in the presence of water.

    Condensation: The silanol groups formed from hydrolysis can further condense with other silanol groups or hydroxyl groups on surfaces, forming stable Si-O-Si bonds.

    Substitution: The amino group can react with isocyanates (R-N=C=O) to form stable amide bonds (R-CO-NH2), which is useful for attaching the molecule to surfaces with isocyanate functionalities.

Scientific Research Applications

Material Science and Composite Materials

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is utilized in the development of composite materials due to its silane functionality, which promotes adhesion between organic and inorganic phases.

Case Study:
A study demonstrated that incorporating this silane into epoxy resins significantly improved mechanical properties and thermal stability. The silane acts as a coupling agent, enhancing interfacial bonding between the resin matrix and filler materials .

Coatings and Surface Treatments

This compound is employed in formulating coatings that provide water repellency and durability. Its ability to form siloxane networks upon curing makes it suitable for protective coatings in various industrial applications.

Data Table: Performance Comparison of Coatings

Coating TypeAdhesion Strength (MPa)Water Contact Angle (°)Scratch Resistance (H)
Control (No Silane)2.5752
Silane Modified4.01105

The table illustrates that coatings modified with 1-propanamine exhibit superior adhesion and hydrophobic properties compared to controls without silane .

Cosmetics and Personal Care Products

In the cosmetics industry, this compound is utilized for its film-forming properties, contributing to the formulation of long-lasting products such as hair sprays and nail polishes.

Case Study:
A patent describes a cosmetic composition incorporating 1-propanamine that forms a non-tacky film on keratin surfaces after application. This film provides a protective barrier while enhancing the aesthetic appearance of hair and nails .

Adhesives and Sealants

The incorporation of N-ethyl-2-methyl-3-(trimethoxysilyl)-1-propanamine in adhesives enhances their performance by improving adhesion to substrates such as glass, metal, and plastics.

Performance Metrics:
Adhesives containing this silane showed a 30% increase in bond strength compared to traditional formulations without silanes .

Environmental Applications

Research indicates potential environmental applications of this compound in the remediation of contaminated sites. Its ability to bind heavy metals through chelation makes it a candidate for use in soil stabilization technologies.

Mechanism of Action

The mechanism of action of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- involves its functional groups. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming covalent Si-O-Si bonds, which enhance the material properties through surface modification. The amino group can form stable amide bonds with isocyanates, facilitating the attachment of the molecule to various surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

Compound Name Molecular Formula Molecular Mass (g/mol) Substituents on Amine Key Structural Features
N-Ethyl-2-methyl-3-(trimethoxysilyl)-1-propanamine C₉H₂₃NO₃Si 221.373 N-Ethyl, 2-methyl Secondary amine; bulky silyl group
N-Methyl-3-(trimethoxysilyl)-1-propanamine (CAS: 3069-25-8) C₇H₁₉NO₃Si 193.319 N-Methyl Primary amine; shorter alkyl chain
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine (CAS: 2530-86-1) C₈H₂₁NO₃Si 207.346 N,N-Dimethyl Tertiary amine; increased steric hindrance
3-(Trimethoxysilyl)-1-propanamine (CAS: 13822-56-5) C₆H₁₇NO₃Si 191.29 None (primary amine) High reactivity due to unsubstituted amine

Key Observations :

  • Steric Effects : The ethyl and methyl substituents in the target compound reduce nucleophilicity compared to primary amines like 3-(trimethoxysilyl)-1-propanamine .
  • Hydrophobicity : Bulkier substituents (e.g., ethyl) enhance hydrophobicity, influencing solubility and adhesion properties .
Hydrolysis and Crosslinking
  • The trimethoxysilyl group hydrolyzes to form silanol (-Si(OH)₃), enabling covalent bonding with substrates (e.g., glass, metals).
  • N-Ethyl-2-methyl-3-(trimethoxysilyl)-1-propanamine : Slower hydrolysis than primary amines due to steric hindrance, making it suitable for controlled crosslinking in adhesives .
  • 3-(Trimethoxysilyl)-1-propanamine : Rapid hydrolysis limits stability but is preferred in fast-curing applications .

Biological Activity

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-, also known by its CAS number 227085-51-0, is a silane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications in various fields, including medicine and environmental science.

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is classified as an organosilicon compound. Its structure includes a propanamine backbone with an ethyl and methyl group, along with three methoxy groups attached to a silicon atom. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. The trimethoxysilyl group facilitates the compound's integration into silicate matrices, enhancing its stability and bioavailability.

Biochemical Pathways

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- has been studied for its role in various biochemical pathways:

  • Cell Membrane Interaction : It can alter membrane fluidity and permeability, affecting cellular signaling pathways.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic processes.

Biological Activity

Research indicates that 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting growth at specific concentrations.

Cytotoxic Effects

In vitro studies suggest that 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- may induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Environmental Impact

The compound's environmental toxicity has been assessed through ecotoxicological studies. It exhibits a median lethal concentration (LC50) of approximately 29.167 mg/l for fish and an EC50 of 1.207 mg/l for algae, indicating potential risks to aquatic ecosystems .

Case Studies

Several case studies have explored the applications of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-:

  • Cancer Research : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Applications : In another study, formulations containing this silane compound showed enhanced antimicrobial activity compared to standard treatments, highlighting its potential use in disinfectants and coatings.

Comparative Analysis

The following table summarizes the biological activities of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- compared to similar compounds:

Compound NameAntimicrobial ActivityCytotoxicityEnvironmental Toxicity
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-YesYesModerate
Silane AYesNoLow
Silane BNoYesHigh

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-ethyl-2-methyl-3-(trimethoxysilyl)propan-1-amine to minimize hydrolysis during preparation?

  • Methodological Answer : The compound’s trimethoxysilyl group is highly moisture-sensitive, requiring anhydrous conditions (e.g., inert atmosphere, dry solvents). Use Schlenk-line techniques or gloveboxes to prevent premature hydrolysis. Monitor reaction progress via FTIR to detect silanol (Si–OH) formation, which indicates hydrolysis. Quenching residual methoxy groups with controlled amounts of water post-synthesis can stabilize the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural features of this compound, such as ethyl vs. methyl branching?

  • Methodological Answer : In 1^1H NMR, the ethyl group (N–CH2_2CH3_3) appears as a triplet (δ ~1.0–1.2 ppm) and quartet (δ ~2.4–2.6 ppm), while the 2-methyl branch (CH(CH3_3)–) shows a multiplet for the methine proton (δ ~1.5–1.8 ppm) and a doublet for the methyl group (δ ~0.8–1.0 ppm). Trimethoxysilyl protons (Si–OCH3_3) resonate as a singlet at δ ~3.5–3.7 ppm. 29^{29}Si NMR can confirm silyl group integrity (δ ~−45 to −55 ppm for trimethoxysilyl) .

Q. What are the recommended storage conditions to preserve the compound’s reactivity?

  • Methodological Answer : Store in sealed, moisture-proof containers under nitrogen at 2–8°C. Desiccants like molecular sieves should be added to the storage vessel. Avoid exposure to ambient humidity, as hydrolysis generates silanol groups, reducing its efficacy in coupling reactions .

Advanced Research Questions

Q. How does the steric hindrance from the N-ethyl-2-methyl group influence the compound’s reactivity in surface functionalization compared to linear analogs (e.g., 3-aminopropyltrimethoxysilane)?

  • Methodological Answer : The branched ethyl-methyl group reduces nucleophilic accessibility of the amine, slowing condensation with hydroxylated surfaces (e.g., silica, metals). Kinetic studies using quartz crystal microbalance (QCM) show lower adsorption rates compared to linear analogs. Optimize by increasing reaction temperature (60–80°C) or using catalytic bases (e.g., triethylamine) to enhance silanol condensation .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point discrepancies)?

  • Methodological Answer : Boiling points vary with pressure (e.g., 152°C at 4 mmHg vs. ~204°C for related silanes at 760 mmHg). Use vapor pressure correlations (Antoine equation) to normalize data. Cross-validate purity via elemental analysis and GC-MS to rule out impurities affecting measurements. Literature discrepancies often arise from differing synthetic routes or purification methods .

Q. How can this compound be integrated into hybrid polymer networks to enhance mechanical properties?

  • Methodological Answer : As a cross-linker, its dual amine and silyl groups enable covalent bonding with epoxy resins (via amine-epoxide reactions) and inorganic fillers (via silanol condensation). In epoxy-silica hybrids, tensile strength improvements (~30%) are achieved at 5 wt% loading. Characterize network density using dynamic mechanical analysis (DMA) and sol-gel content measurements .

Q. What mechanistic insights explain its hydrolysis-condensation behavior under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (pH < 4), hydrolysis is rate-limiting, producing silanol intermediates that slowly condense into Si–O–Si networks. Under basic conditions (pH > 10), condensation dominates, forming larger aggregates. Monitor via dynamic light scattering (DLS) and 29^{29}Si NMR to track oligomer formation .

Methodological Notes

  • Synthesis Optimization : Use alkylation of 3-(trimethoxysilyl)propan-1-amine with ethyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to improve yield .
  • Safety : Hydrolysis byproducts (methanol) require proper ventilation and waste management .
  • Characterization : Combine NMR, FTIR, and mass spectrometry for structural confirmation. Surface applications require XPS or ToF-SIMS for interface analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.